3-Methoxypropane-1-sulfonic acid

Catalog No.
S1926135
CAS No.
51980-59-7
M.F
C4H10O4S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypropane-1-sulfonic acid

CAS Number

51980-59-7

Product Name

3-Methoxypropane-1-sulfonic acid

IUPAC Name

3-methoxypropane-1-sulfonic acid

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7)

InChI Key

WVDJPYPEWMFJLV-UHFFFAOYSA-N

SMILES

COCCCS(=O)(=O)O

Canonical SMILES

COCCCS(=O)(=O)O

Heterogeneous Acid-Catalyzed Organic Transformations

Biomaterials

Hydrometallurgy

Ionic Liquids

Sol-Gel Science

Transesterification Reactions

3-Methoxypropane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain with a methoxy substituent at the third carbon. Its chemical formula is C₄H₁₀O₄S, and it exhibits properties typical of sulfonic acids, including strong acidity and high water solubility. This compound is often utilized in various

Due to the lack of research on this specific compound, a mechanism of action cannot be established.

  • Corrosivity: The strong acidity of the sulfonic acid group suggests potential corrosive effects on skin and eyes.
  • Irritancy: The compound might be irritating to mucous membranes.
Typical of sulfonic acids:

  • Esterification: It can react with alcohols to form sulfonate esters, which are valuable intermediates in organic synthesis. This reaction is facilitated by the acidic nature of the sulfonic group.
  • Protonation: The compound can act as a proton donor in acid-catalyzed reactions, enhancing the reactivity of substrates by protonating them.
  • Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles under specific conditions, allowing for the synthesis of various derivatives .

The synthesis of 3-Methoxypropane-1-sulfonic acid typically involves:

  • Sulfonation: This can be achieved by reacting propylene oxide with sulfur trioxide or sulfuric acid under controlled conditions to introduce the sulfonic group.
  • Alkylation: The introduction of the methoxy group may involve alkylation reactions using methanol or methoxy-containing reagents under acidic conditions

    3-Methoxypropane-1-sulfonic acid has several applications:

    • Buffering Agent: Due to its zwitterionic properties, it is often used as a buffering agent in biochemical and molecular biology experiments.
    • Surfactant: Its ability to reduce surface tension makes it useful in formulations requiring emulsification or stabilization.
    • Intermediate in Organic Synthesis: It serves as a precursor for various chemical compounds and materials, particularly in polymer chemistry and pharmaceuticals .

Interaction studies involving 3-Methoxypropane-1-sulfonic acid focus on its role as a buffer and stabilizer in biochemical assays. These studies indicate that its zwitterionic form can effectively maintain pH levels in enzymatic reactions, thereby influencing enzyme activity and stability. Additionally, it may interact with lipids and proteins, affecting membrane dynamics and cellular processes .

Several compounds share structural similarities with 3-Methoxypropane-1-sulfonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-(Cyclohexylamino)-2-hydroxypropanesulfonic acidContains a cyclohexylamino group at the second positionCommonly used as a biological buffer with different pKa values
Methanesulfonic acidA simpler structure with only one carbon chainHighly acidic; used extensively as an industrial reagent
2-Hydroxyethylsulfonic acidContains an ethylene glycol unitOften employed as a stabilizer in biopharmaceutical formulations
N-Ethyl-N-(2-hydroxyethyl) sulfonamideContains an ethyl group and hydroxyl functionalityUsed primarily as an antibacterial agent

The uniqueness of 3-Methoxypropane-1-sulfonic acid lies in its specific combination of properties derived from both the methoxy substituent and the sulfonic acid group, making it particularly effective as a buffering agent while also being versatile in organic synthesis applications .

XLogP3

-0.7

Other CAS

51980-59-7

Wikipedia

3-Methoxypropanesulphonic acid

Dates

Last modified: 08-16-2023

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